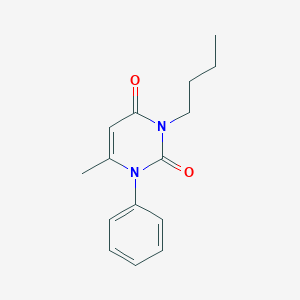

![molecular formula C11H8N2OS B429470 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one CAS No. 23429-92-7](/img/structure/B429470.png)

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one

Overview

Description

“2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one” is a compound that has been synthesized in various studies . It is described as a pale yellow powder .

Synthesis Analysis

This compound has been synthesized in quantitative yield by the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid. This involves dehydrative condensation followed by cyclization . Another method involves a one-pot, three-component microwave-assisted synthesis using 2-aminobenzothiazole derivatives, Pyridine 2-aldehyde, and Ethyl acetoacetate in the presence of PdCl2 as a catalyst under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one” involves the structural fusion of two structurally as well as pharmacologically interesting heterocyclic systems; benzothiazole and pyrimidine . As a result of the structural fusion of these two heterocyclic systems, the pyridine type nitrogen atom in pyrimidine and in benzothiazole will be transformed into pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one” include dehydrative condensation of the amino group of 2-aminobenzothiazole with β-ketoester, followed by cyclization involving the attachment of the ring nitrogen on the carbon of the ester group with the elimination of ethanol .Scientific Research Applications

Pharmacology

In pharmacology, this compound is valued for its potential therapeutic properties. It is a bioactive heterocycle that results from the fusion of benzothiazole and pyrimidine rings . This structural combination is significant because it can act as a pharmacophore, interacting with multiple biological receptors . The compound’s ability to exhibit characteristics of pyrrole, thiophene, and pyridine makes it a candidate for developing novel pharmaceuticals with diverse biological activities .

Materials Science

In materials science, the compound’s derivatives have been explored for their antibacterial and antioxidant activities . The diverse poly-functionalized tri-heterocyclic benzothiazole derivatives of this compound have been characterized and evaluated for their potential use in creating new materials with specific biological properties .

Biology

The biological applications of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one extend to antimicrobial and antitumor activities. Derivatives of this compound have been tested against various strains of bacteria and fungi, showing promising results as potential antimicrobial agents . This highlights the compound’s relevance in addressing challenges in treating infections and diseases.

Chemical Research

The compound is extensively used in chemical research, particularly in the synthesis of N-bridged heterocycles. Its synthesis involves reactions that are of interest from both a theoretical and practical standpoint, providing insights into cyclization and condensation processes . The compound serves as a building block for creating more complex molecules with potential applications in various chemical industries.

properties

IUPAC Name |

2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-7-6-10(14)13-8-4-2-3-5-9(8)15-11(13)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVKJTBSXPDKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

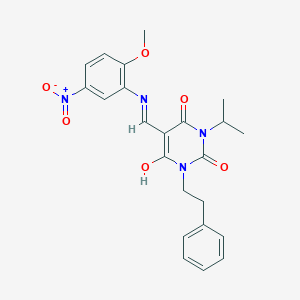

![5-[(4-acetylanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429387.png)

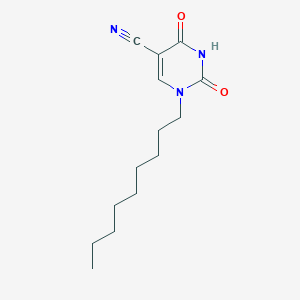

![5-[4-(dimethylamino)benzylidene]-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429391.png)

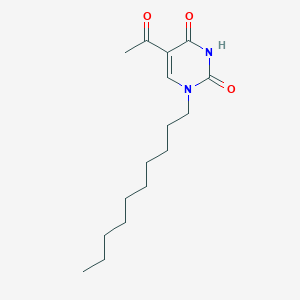

![2-acetyl-1H-benzo[f]chromen-1-one](/img/structure/B429393.png)

![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(4-toluidino)acryloylcarbamate](/img/structure/B429394.png)

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)

![5-[(4-bromoanilino)methylene]-1-butyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429400.png)

![5-{[(2-chloropyridin-3-yl)amino]methylene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429403.png)

![Ethyl 3-[4-(acetylamino)anilino]-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate](/img/structure/B429407.png)

![Ethyl [1-(2-mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbonylcarbamate](/img/structure/B429410.png)

![Ethyl 3-(5-chloro-2-methylanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate](/img/structure/B429411.png)